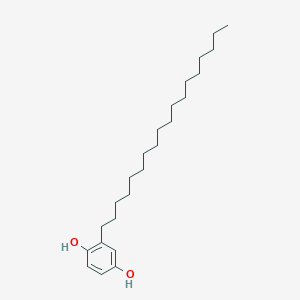
2-Octadecylhydroquinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Octadecylhydroquinone is an organic compound with the molecular formula C24H42O2 It is a derivative of hydroquinone, where one of the hydrogen atoms on the benzene ring is replaced by an octadecyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Octadecylhydroquinone can be synthesized through a green, lithium salt-free method involving hydroalcoholic media. The process typically uses water/ethanol as the solvent and potassium carbonate as a base. The reaction involves a tandem aldolic condensation, isomerization, and aromatization between 1,4-cyclohexanedione and an alkylaldehyde .
Industrial Production Methods
Industrial production of this compound often involves the Friedel-Crafts alkylation of hydroquinone. This method, however, has drawbacks such as polyalkylation and the use of toxic reagents. An alternative method involves the use of 1,4-cyclohexanedione and alkylaldehydes in the presence of lithium chloride at high temperatures .
Analyse Des Réactions Chimiques
Types of Reactions
2-Octadecylhydroquinone undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinone derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Quinones.
Reduction: Hydroquinone derivatives.
Substitution: Ethers or esters.
Applications De Recherche Scientifique
2-Octadecylhydroquinone has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential antioxidant properties.
Medicine: Investigated for its potential use in drug formulations.
Industry: Used in the production of polymers and other materials
Mécanisme D'action
The mechanism of action of 2-Octadecylhydroquinone involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups on the benzene ring can form hydrogen bonds with target molecules, affecting their activity. The octadecyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and other hydrophobic environments .
Comparaison Avec Des Composés Similaires
Similar Compounds
Catechol (1,2-dihydroxybenzene): Known for its antioxidant properties.
Resorcinol (1,3-dihydroxybenzene): Used in the production of resins and adhesives.
Hydroquinone (1,4-dihydroxybenzene): Commonly used in skin-lightening products.
Uniqueness
2-Octadecylhydroquinone is unique due to the presence of the long octadecyl chain, which imparts distinct physical and chemical properties
Propriétés
Numéro CAS |
1706-70-3 |
|---|---|
Formule moléculaire |
C24H42O2 |
Poids moléculaire |
362.6 g/mol |
Nom IUPAC |
2-octadecylbenzene-1,4-diol |
InChI |
InChI=1S/C24H42O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-21-23(25)19-20-24(22)26/h19-21,25-26H,2-18H2,1H3 |
Clé InChI |
GDOYYIKTCYJSRI-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCC1=C(C=CC(=C1)O)O |
SMILES canonique |
CCCCCCCCCCCCCCCCCCC1=C(C=CC(=C1)O)O |
Key on ui other cas no. |
1706-70-3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















